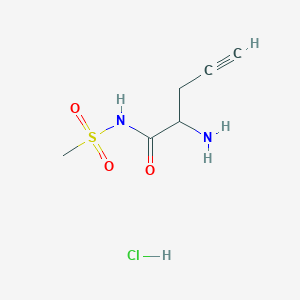

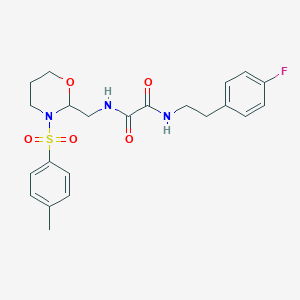

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride, also known as AMPIPYRAZOLE, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of the enzyme protein kinase B (PKB), which plays a critical role in various cellular processes such as cell growth, proliferation, and survival.

Scientific Research Applications

Selective Mesylation of Amino Groups

Research by Kim et al. (1999) has shown the effectiveness of selective mesylation in differentiating amino groups. This is relevant to compounds like 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride, as it pertains to the selective modification of amino groups, potentially impacting its chemical behavior and applications (Sun Young Kim et al., 1999).

Gold-Catalyzed Oxidative Annulation

Zimin et al. (2020) discussed the gold(I)-catalyzed oxidative annulation involving ynamides. This process, which includes compounds similar to 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride, is significant for the generation of multi-substituted oxazole derivatives, showcasing the chemical's versatility in organic synthesis (Dmitry P. Zimin et al., 2020).

Catalytic N-Alkynylation of Amides

The research by Zhang et al. (2004) on the catalytic cross-coupling of amides with alkynyl bromides highlights the potential of 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride in organic synthesis. This catalytic protocol suggests the chemical's utility in the synthesis of ynamides, which are crucial in various organic reactions (Yanshi Zhang et al., 2004).

Amino Acid Analysis in Proteins

Simpson et al. (1976) described a method for amino acid analysis in proteins using a hydrolysate that could potentially involve derivatives like 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride. This method highlights the relevance of such compounds in biochemical analysis and protein characterization (R. Simpson et al., 1976).

Synthesis of Amino Acid-Derived Ynamides

Takai et al. (2021) focused on the synthesis of amino acid-derived ynamides, using compounds related to 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride. This research is significant for its application in creating unique amino acid derivatives, which can be important in medicinal chemistry and drug development (R. Takai et al., 2021).

Asymmetric Synthesis of Aminoalkanesulfonic Acids

Jiaxi Xu's (2002) study on the transformation of amino alcohol methanesulfonates into aminoalkanesulfonates reveals the potential of 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride in asymmetric synthesis. This transformation is crucial for developing chiral compounds used in various pharmaceutical applications (Jiaxi Xu, 2002).

properties

IUPAC Name |

2-amino-N-methylsulfonylpent-4-ynamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3S.ClH/c1-3-4-5(7)6(9)8-12(2,10)11;/h1,5H,4,7H2,2H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMVMGLFMYXRPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

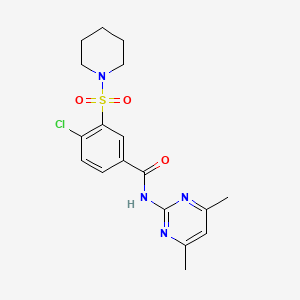

CS(=O)(=O)NC(=O)C(CC#C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)

![N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2377259.png)

![methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B2377261.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2377269.png)

![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2377272.png)

![N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2377275.png)